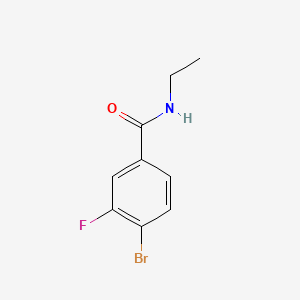

4-Bromo-N-ethyl-3-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-ethyl-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANSMOUZDHCGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677727 | |

| Record name | 4-Bromo-N-ethyl-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251351-08-2 | |

| Record name | 4-Bromo-N-ethyl-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Organic Synthesis

The synthesis of N-substituted benzamides is a fundamental transformation in organic chemistry, with a plethora of methods developed for their preparation. These methods often involve the coupling of a benzoic acid or its activated derivative with an appropriate amine.

Common synthetic routes to compounds like 4-Bromo-N-ethyl-3-fluorobenzamide typically start from the corresponding benzoic acid, 4-bromo-3-fluorobenzoic acid. This precursor can be activated in several ways to facilitate amidation with ethylamine (B1201723). A classic approach involves the conversion of the carboxylic acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents, widely used in medicinal chemistry for their mild and efficient nature, can be employed. Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) facilitate the direct formation of the amide bond between the carboxylic acid and the amine. rsc.orgnih.gov Another approach is the Mitsunobu reaction, which can be used for the synthesis of N,N-disubstituted benzamides from benzoic acids and secondary amines. nih.gov

The choice of synthetic method often depends on the scale of the reaction, the desired purity, and the compatibility of the reagents with the functional groups present in the molecule. For this compound, the presence of the bromo and fluoro substituents requires consideration of their potential reactivity under different reaction conditions.

Significance of the Fluorinated Benzamide Scaffold in Chemical Sciences

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry and agrochemistry to enhance the pharmacological and physicochemical properties of a compound. nih.govnumberanalytics.com The fluorinated benzamide (B126) scaffold, therefore, represents a privileged structure in the design of new bioactive molecules.

The introduction of fluorine can lead to several advantageous effects:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer biological half-life of the drug or agrochemical. sci-hub.se

Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target site. researchgate.net

Modulation of Acidity and Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can affect the binding affinity of the molecule to its biological target.

Conformational Effects: The introduction of fluorine can alter the preferred conformation of a molecule, which can have a profound impact on its biological activity.

The presence of both a fluorine and a bromine atom on the benzamide ring of 4-Bromo-N-ethyl-3-fluorobenzamide provides a unique electronic and steric profile, making it an interesting candidate for biological screening and as a building block in the synthesis of more complex molecules. dcu.ieresearchgate.net

Overview of Research Directions and Academic Utility

While specific academic research focused solely on 4-Bromo-N-ethyl-3-fluorobenzamide is not extensively documented in publicly available literature, the known applications of structurally related compounds provide a strong indication of its potential research directions and utility.

A key area of interest is in the field of agrochemicals . A patent has disclosed that N-ethyl-3-fluorobenzamide, a closely related analogue, exhibits fungicidal activity, particularly for the control of take-all disease in plants. google.com This suggests that this compound could also possess fungicidal properties, warranting investigation in this area. The introduction of a bromine atom at the 4-position could potentially modulate the activity spectrum or potency. The development of fluorinated agrochemicals is a significant area of research, with such compounds often showing improved efficacy and environmental profiles. sci-hub.senumberanalytics.com

Furthermore, the broader class of fluorinated benzamides has been explored for a variety of medicinal chemistry applications. For instance, N-substituted benzamide (B126) derivatives have been investigated as antitumor agents. nih.gov The structural motifs present in this compound make it a candidate for inclusion in screening libraries for various biological targets.

Scope of the Current Research Landscape Pertaining to the Compound

Established Synthetic Pathways for this compound

The principal and most direct route to synthesizing this compound involves the reaction of 4-bromo-3-fluorobenzoic acid with ethylamine (B1201723). This reaction is a classic example of amide bond formation, a fundamental transformation in organic chemistry. fishersci.it

Key Reagents and Optimized Reaction Conditions for Primary Synthesis

The primary synthesis of this compound is typically achieved through two main strategies: the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride.

Coupling Reagents: A variety of coupling reagents can be employed to facilitate the amide bond formation between 4-bromo-3-fluorobenzoic acid and ethylamine. fishersci.it These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and reduce side reactions. fishersci.itresearchgate.net Another class of effective coupling agents are phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). fishersci.itchemicalbook.com

The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). fishersci.itresearchgate.net A base, often a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is usually added to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine. fishersci.it The reaction temperature is generally kept low initially (e.g., 0 °C) and then allowed to warm to room temperature.

Acyl Chloride Intermediate: An alternative and robust method involves the conversion of 4-bromo-3-fluorobenzoic acid to its corresponding acyl chloride, 4-bromo-3-fluorobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting acyl chloride is highly reactive and readily reacts with ethylamine in the presence of a base to yield the desired amide. This method, known as the Schotten-Baumann reaction, is often performed in a two-phase system or in an inert organic solvent. fishersci.it

Table 1: Key Reagents for the Synthesis of this compound

| Reagent Type | Examples | Role in Synthesis |

|---|---|---|

| Starting Material | 4-Bromo-3-fluorobenzoic acid | Provides the benzoyl backbone of the target molecule. scbt.comnih.gov |

| Amine | Ethylamine | Provides the N-ethyl group of the target molecule. |

| Coupling Reagents | EDC, DIC, HBTU, HATU, BOP | Activate the carboxylic acid for amide bond formation. fishersci.itresearchgate.netchemicalbook.com |

| Activating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Convert the carboxylic acid to a highly reactive acyl chloride. researchgate.net |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Neutralizes acidic byproducts and facilitates the reaction. fishersci.it |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Provides a medium for the reaction to occur. fishersci.itresearchgate.net |

Considerations for Reaction Yield and Purity Optimization

To maximize the yield and purity of this compound, several factors must be carefully controlled. The choice of coupling reagent and solvent can significantly impact the reaction's efficiency. For instance, the use of HATU in DMF is known to lead to high yields and short reaction times for amide coupling. fishersci.it

Maintaining anhydrous (water-free) conditions is crucial, especially when using the acyl chloride method, as the presence of water will lead to the hydrolysis of the reactive intermediate back to the carboxylic acid, thus reducing the yield. The order of addition of reagents is also important; typically, the coupling reagent is added to the carboxylic acid first, followed by the amine. fishersci.it

Purification of the final product is generally achieved through techniques such as extraction, washing, and recrystallization or column chromatography. chemicalbook.commdpi.com Washing the crude product with dilute acid and base solutions can help remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can yield a highly pure crystalline product. For more challenging purifications, flash column chromatography on silica (B1680970) gel is a common and effective method. chemicalbook.commdpi.com

Precursor Compounds and Starting Materials in Stereoselective Synthesis

The primary precursor for the synthesis of this compound is 4-bromo-3-fluorobenzoic acid . scbt.comnih.gov This starting material can be prepared through various synthetic routes. One documented method involves the Friedel-Crafts acylation of fluorobenzene (B45895) with acetyl chloride, followed by bromination and subsequent oxidation of the resulting acetophenone (B1666503) derivative with a hypochlorite (B82951) solution. google.com Another approach involves the diazotization of 3-bromo-4-aminotoluene followed by a Schiemann reaction and subsequent oxidation. google.com

The other key starting material is ethylamine , a readily available primary amine.

For the synthesis of this compound as described, which is an achiral molecule, stereoselective synthesis is not a relevant consideration. However, the principles of stereoselective synthesis would become critical if chiral centers were present in either the carboxylic acid or the amine precursors, or if the synthetic route involved the creation of a new stereocenter. In such hypothetical scenarios, chiral auxiliaries, asymmetric catalysts, or enantiomerically pure starting materials would be necessary to control the stereochemical outcome of the reaction. For instance, rhodium-catalyzed asymmetric hydrogenation is a technique used to establish stereocenters in the synthesis of complex molecules like piperidines. nih.gov

Investigation of Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, minimizing waste, and employing catalytic methods.

One approach to a greener synthesis is the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent. beilstein-journals.org This can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste.

Another green chemistry strategy is the use of water as a solvent, where possible, or the use of recyclable and less toxic solvents. While many amide coupling reactions utilize chlorinated solvents like DCM, exploring alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be a step towards a more environmentally friendly process.

The use of catalytic methods over stoichiometric reagents is a core principle of green chemistry. While coupling reagents are effective, they are used in stoichiometric amounts, generating significant waste. The development of catalytic amide bond formation methods that avoid the use of these reagents would be a significant advancement. For example, some research has focused on the direct amidation of carboxylic acids with amines using catalysts, though this can require high temperatures.

Ultrasonic and microwave-assisted synthesis are other green techniques that can be applied. semanticscholar.org These methods can significantly reduce reaction times and energy consumption compared to conventional heating.

Scalability and Industrial Feasibility of Synthetic Protocols

The acyl chloride route, while robust, involves the use of hazardous reagents like thionyl chloride or oxalyl chloride, which can pose challenges on a large scale. researchgate.net The formation of corrosive HCl gas also requires specialized equipment for scrubbing and neutralization.

The use of coupling reagents is common in the pharmaceutical industry for large-scale amide synthesis. researchgate.net Reagents like EDC are often preferred due to their water-soluble byproducts, which can be easily removed by aqueous workup. However, the high cost and large quantities of these reagents can be a drawback for industrial production.

A scalable and industrially feasible process would likely involve a carefully optimized one-pot procedure to minimize intermediate isolation steps, thus reducing solvent usage and processing time. The selection of a crystallization-based purification over chromatography is also highly desirable for large-scale operations due to the high solvent consumption and cost associated with chromatography. mdpi.com Process safety assessments, including reaction calorimetry, would be essential to ensure that the reaction can be safely controlled on a large scale.

Electrophilic Aromatic Substitution Reaction Mechanisms

The benzene (B151609) ring of this compound is substituted with three groups: a bromine atom, a fluorine atom, and an N-ethylamido group (-CONHCH₂CH₃). The regiochemical outcome of electrophilic aromatic substitution (EAS) on this ring is dictated by the directing effects of these substituents.

The N-ethylamido group is a moderately activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance (+M effect). This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the carbonyl group's inductive effect (-I effect) withdraws electron density, but the resonance effect typically dominates in directing the substitution.

In this compound, the substituents are located at positions 1 (amide), 3 (fluoro), and 4 (bromo). The positions available for substitution are 2, 5, and 6. The directing effects of the existing substituents on these positions are summarized below:

| Position | Directing Effect from -CONHCH₂CH₃ (at C1) | Directing Effect from -F (at C3) | Directing Effect from -Br (at C4) | Overall Predicted Outcome |

| C2 | Ortho | Ortho | Meta | Favorable |

| C5 | Para (blocked) | Para | Ortho | Favorable |

| C6 | Meta | Para | Meta | Less Favorable |

Based on the additive effects of the substituents, electrophilic attack is most likely to occur at the C2 and C5 positions. The C2 position is ortho to both the activating amide group and the deactivating fluorine atom. The C5 position is ortho to the deactivating bromine atom and para to the deactivating fluorine atom. The C6 position is meta to both halogens and the amide group, making it the least favored site for electrophilic substitution. The steric hindrance from the adjacent substituents will also play a role in determining the final product distribution. wikipedia.org

Nucleophilic Substitution Reactions Involving the Halogen Moiety

The presence of a bromine atom on the aromatic ring of this compound makes it a key substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. rsc.org For this compound, the C-Br bond is the primary site for this reaction. The general reaction is as follows:

Reaction of this compound with an arylboronic acid under Suzuki-Miyaura conditions.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Dihalogenated substrates can undergo selective coupling, often at the more reactive C-Br bond over a C-Cl or C-F bond. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene/H₂O | 90-110 | Aryl bromides |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | Hindered aryl bromides |

| XPhos Pd G2 | XPhos | K₃PO₄ | 2-MeTHF | 80 | Heteroaryl bromides |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine, catalyzed by a palladium complex. organic-chemistry.org This reaction is instrumental in synthesizing arylamines from this compound.

Buchwald-Hartwig amination of this compound with a primary or secondary amine.

The reaction typically employs a palladium precatalyst and a specialized phosphine (B1218219) ligand. The chemoselectivity in polyhalogenated systems often favors the C-Br bond. nih.gov

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Amine Substrates |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | Primary and secondary amines |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | Anilines, aliphatic amines |

| RuPhos Pd G3 | RuPhos | K₃PO₄ | t-BuOH | 80-100 | Heterocyclic amines |

Sonogashira Coupling and Other Alkyne Functionalizations

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. acs.org This reaction can be used to introduce an alkynyl moiety onto the this compound scaffold.

Sonogashira coupling of this compound with a terminal alkyne.

This reaction is typically co-catalyzed by a copper(I) salt, although copper-free conditions have also been developed. The reactivity of aryl halides in the Sonogashira coupling generally follows the order I > Br > Cl > F. rsc.org

Table 3: Typical Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Alkyne Types |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp - 60 | Aryl and alkyl alkynes |

| Pd(OAc)₂/PPh₃ | CuI | piperidine | DMF | 80-100 | Functionalized alkynes |

| Pd(dppf)Cl₂ | None | Cs₂CO₃ | Dioxane | 100 | Copper-free conditions |

Modifications of the Amide Bond and Nitrogen Functionalization

The N-ethylamide group of this compound offers further opportunities for derivatization. While the amide bond itself is generally stable, it can be hydrolyzed under harsh acidic or basic conditions to the corresponding carboxylic acid.

More sophisticated transformations can target the N-H bond and the adjacent C-H bonds of the ethyl group. For instance, N-alkylation or N-arylation can be achieved under specific conditions, though this can be challenging due to the potential for competing reactions at the aromatic ring.

Recent advances in photoredox catalysis have enabled the functionalization of C(sp³)-H bonds adjacent to the nitrogen atom in N-alkylamides. beilstein-journals.org These methods allow for the introduction of various functional groups at the α-carbon of the ethyl group, providing a modern approach to modifying this part of the molecule.

Regioselectivity and Chemoselectivity Studies in Complex Reaction Systems

In a molecule with multiple potential reaction sites like this compound, achieving high selectivity is a significant synthetic challenge.

Regioselectivity in electrophilic aromatic substitution is governed by the combined directing effects of the amide, fluoro, and bromo substituents, as discussed in section 3.1. The positions ortho and para to the activating amide group are electronically favored, but steric hindrance and the deactivating effects of the halogens will modulate the final product ratio. Ortho-lithiation, directed by the amide group, can provide an alternative route to regioselective functionalization, typically at the C2 position. researchgate.netresearchgate.net

Chemoselectivity is particularly relevant in cross-coupling reactions. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed reactions. This difference in reactivity allows for selective functionalization at the C4 position while leaving the C-F bond intact. This is a common strategy in the synthesis of complex molecules from polyhalogenated precursors. whiterose.ac.ukrsc.org By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high chemoselectivity for the desired transformation. For instance, certain ligand systems have been developed to favor the coupling of less reactive C-Cl bonds over C-OTf bonds, demonstrating the high level of control that can be achieved in modern cross-coupling chemistry. rsc.org

Exploration of Photoredox and Electrochemical Reactivity

The exploration of photoredox and electrochemical strategies for the derivatization of this compound opens avenues to novel molecular architectures. While direct studies on this specific compound are not extensively documented, its reactivity can be inferred from the well-established behavior of its constituent functional groups: the aryl bromide, the N-ethylamide, and the fluorinated aromatic ring. These modern synthetic methods, relying on single-electron transfer (SET) processes, offer mild and highly selective means of bond formation.

Under visible-light photoredox catalysis, the carbon-bromine bond is the most likely site of initial reactivity. Aryl bromides are known to undergo reduction in the presence of a suitable photocatalyst and a sacrificial electron donor to generate aryl radicals. mdpi.comnih.gov This process is initiated by the photoexcitation of the catalyst, which then engages in an electron transfer event with the aryl bromide, leading to the cleavage of the C-Br bond. The resulting aryl radical is a versatile intermediate that can participate in a variety of bond-forming reactions, including C-C, C-N, and C-P bond formations. mdpi.comresearchgate.net The presence of the fluorine atom and the N-ethylamide group can influence the reduction potential of the aromatic ring and the subsequent reactivity of the generated radical. For instance, the electron-withdrawing nature of the fluorine and amide functionalities may render the aryl bromide more susceptible to reduction.

Another potential photoredox pathway involves the N-ethylamide group. Photocatalytic methods have been developed for the activation of C(sp³)–H bonds adjacent to nitrogen atoms. columbia.edubeilstein-journals.org This can occur through a hydrogen atom transfer (HAT) mechanism, where the excited photocatalyst or a relay species abstracts a hydrogen atom from the ethyl group, generating an α-amino radical. This radical can then be trapped by various radical acceptors. Additionally, N-acyliminium ions can be generated under oxidative photoredox conditions, providing a pathway for nucleophilic additions at the α-carbon of the ethyl group. beilstein-journals.org

The electrochemical reactivity of this compound is also anticipated to be rich and varied. The C-Br bond is susceptible to electrochemical reduction. nih.govresearchgate.net Cyclic voltammetry studies of aryl bromides have shown that they undergo reduction at negative potentials to form a radical anion, which then rapidly cleaves to give an aryl radical and a bromide anion. chemrxiv.orguantwerpen.be The precise reduction potential would be influenced by the electronic effects of the fluorine and amide substituents. This electrochemically generated aryl radical can then engage in chemistry similar to that observed in photoredox catalysis.

Conversely, the N-ethylamide functionality can undergo electrochemical oxidation. The Shono oxidation is a classic example of the anodic oxidation of amides to generate N-acyliminium ions. beilstein-journals.org These electrophilic intermediates are highly reactive towards a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the position alpha to the nitrogen. The conditions for Shono-type oxidations, typically involving platinum or carbon anodes, are well-established and could likely be adapted for this compound. beilstein-journals.org

The fluorine substituent, while generally stable, can also influence the electrochemical behavior. In some cases, particularly with polyfluorinated aromatics, reductive defluorination can be observed, although this is typically more challenging than the cleavage of a C-Br bond. rsc.orgresearchgate.net The primary role of the fluorine atom in the context of the electrochemical reactions of this compound would likely be to modulate the redox potentials of the aromatic ring and the amide group.

The following tables provide representative data from the literature for the photoredox and electrochemical reactivity of compounds containing the key functional groups of this compound.

| Reaction Type | Substrate | Conditions | Product | Yield (%) | Reference |

| Photoredox C-Br Cleavage/Arylation | 4-Bromobenzonitrile | Eosin Y, blue LEDs, amine | 4-Arylbenzonitrile | Varies | researchgate.net |

| Photoredox C-H Activation/Arylation | N-Phenylpyrrolidinone | Ru(bpy)₃Cl₂, light, Ar-Br | N-(Aryl)pyrrolidinone | Varies | beilstein-journals.org |

| Photoredox N-Demethylation | N,N-Dimethylaniline | Photocatalyst, light, Ar-Br | N-Methylaniline | Varies | columbia.edu |

Table 1: Representative Photoredox Reactions of Related Functional Groups

| Reaction Type | Substrate | Electrode | Potential (V) | Product | Yield (%) | Reference |

| Electrochemical C-Br Reduction | Bromobenzene | Silver | -2.6 vs. Ag/AgCl | Benzene | High | researchgate.net |

| Electrochemical Shono Oxidation | N-Methylformamide | Platinum | Not specified | N-Methoxymethylformamide | 71 | beilstein-journals.org |

| Electrochemical C-F Reduction | Hexafluorobenzene | Mercury | -2.75 vs. SCE | Pentafluorobenzene | Good | rsc.org |

Table 2: Representative Electrochemical Reactions of Related Functional Groups

Computational Chemistry and Theoretical Investigations of 4 Bromo N Ethyl 3 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Bromo-N-ethyl-3-fluorobenzamide. These methods provide a detailed picture of electron distribution and its influence on the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust method for investigating the ground state properties of molecules. For compounds similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to determine optimized geometry, vibrational frequencies, and electronic properties. The calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to validate the computational model. nih.gov

Key ground state properties that can be elucidated through DFT include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Electronic Properties: Calculation of dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential for non-linear optical (NLO) applications. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

DFT calculations are also instrumental in predicting the reactivity of this compound. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. nih.gov The red-colored regions on an MEP map indicate electron-rich areas (nucleophilic sites), while blue-colored regions represent electron-deficient areas (electrophilic sites).

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors help in understanding the molecule's behavior in chemical reactions. researchgate.net For instance, Fukui functions can be calculated to identify specific atomic sites within the molecule that are most likely to participate in nucleophilic or electrophilic reactions.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the N-ethyl group in this compound allows for multiple conformations. Conformational analysis is crucial for identifying the most stable conformer and understanding the energy barriers between different rotational isomers. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. nih.gov By systematically rotating the rotatable bonds, such as the C-N bond of the amide group and the C-C bond of the ethyl group, a comprehensive map of the conformational landscape can be generated. This helps in identifying the global minimum energy structure, which is the most populated conformation at equilibrium.

In Silico Scaffold Design and Virtual Screening of Derivatives

The structure of this compound can serve as a scaffold for the design of new derivatives with potentially enhanced biological activities. In silico methods are pivotal in this process. Virtual screening allows for the rapid assessment of large libraries of virtual compounds derived from the parent scaffold. acs.org Techniques like molecular docking can be used to predict the binding affinity of these derivatives to a specific biological target, such as an enzyme or a receptor. researchgate.net This computational approach helps in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process. For example, studies on related benzamide (B126) derivatives have utilized molecular docking to screen for potential enzyme inhibitors.

Applications in Advanced Chemical Synthesis and Medicinal Chemistry Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

4-Bromo-N-ethyl-3-fluorobenzamide serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. The presence of the bromine atom provides a reactive handle for a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in modern organic synthesis. These reactions allow for the facile introduction of diverse functionalities at the 4-position of the benzamide (B126) ring, leading to the construction of intricate molecular frameworks.

For instance, the structurally related ethyl 4-bromo-3-fluorobenzoate is utilized in the synthesis of indazole derivatives through Buchwald-Hartwig palladium-catalyzed amination. nih.gov Similarly, methyl 4-bromo-2-fluorobenzoate is a key starting material for preparing N-arylpiperazine analogs via palladium-mediated coupling. nih.gov These examples highlight the synthetic utility of the bromo-fluorobenzoyl core, suggesting that this compound would be an equally, if not more, valuable intermediate due to the presence of the pre-installed N-ethyl amide group, which can influence the solubility and binding characteristics of the final products.

The fluorine atom, on the other hand, can modulate the electronic properties of the aromatic ring, influence the acidity of the amide proton, and enhance the metabolic stability and binding affinity of derivative compounds. This strategic placement of halogens makes this compound a highly sought-after precursor for molecules with potential applications in materials science and pharmaceuticals.

Development as a Versatile Scaffold for Pharmacophore Exploration

The inherent structure of this compound makes it an excellent scaffold for pharmacophore exploration in drug discovery. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. The ability to readily modify the this compound core allows medicinal chemists to systematically explore the chemical space around a particular biological target.

The benzamide moiety itself is a common feature in many biologically active compounds, often participating in hydrogen bonding interactions with protein targets. By using the bromine atom as a point of diversification, a library of compounds with different substituents at this position can be generated. This allows for the probing of the target's binding pocket to identify key interactions that can enhance potency and selectivity. Research on other benzamide derivatives, such as those used in the development of inhibitors for cholesteryl ester transfer protein (CETP), demonstrates the power of this approach in pharmacophore modeling and drug design. beilstein-journals.org

Precursor for Inhibitors of Poly(ADP-ribose) Polymerase (PARP) Enzymes

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical players in DNA repair pathways and have emerged as important targets for cancer therapy. The inhibition of PARP can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations.

The benzamide scaffold is a key structural element in many known PARP inhibitors. For example, the development of novel PARP inhibitors has involved the synthesis of quinazolinone-based compounds, which can be conceptually derived from benzamide precursors. mdpi.com Furthermore, patent literature describes novel PARP inhibitors with selective activity against PARP-1 over PARP-2, highlighting the ongoing efforts to develop more targeted therapies. google.com

While direct synthesis of PARP inhibitors from this compound is not extensively documented in public literature, its structural similarity to the core of many existing inhibitors suggests its high potential as a precursor. The N-ethyl group could provide favorable interactions within the PARP active site, and the bromo and fluoro substituents offer opportunities for fine-tuning the inhibitor's properties.

Mechanistic Studies of PARP Inhibition through Derived Compounds

The mechanism of PARP inhibition by benzamide-derived compounds typically involves the competitive binding to the NAD+ binding site of the enzyme. The carboxamide moiety of the inhibitor mimics the nicotinamide (B372718) portion of NAD+, forming key hydrogen bonds with the amino acid residues in the active site. This prevents the synthesis of poly(ADP-ribose) chains, thereby trapping PARP on the DNA and leading to the accumulation of DNA damage and subsequent cell death in cancer cells.

Although specific mechanistic studies on derivatives of this compound are not yet available, the well-established mechanism of action for other benzamide-based PARP inhibitors provides a strong framework for understanding how compounds derived from this precursor would function. The fluorine atom in the 3-position could potentially enhance the binding affinity through favorable electrostatic interactions with the protein.

Use of Derivatives as Analytical Tools and Control Compounds in Biological Assays

Derivatives of this compound have the potential to be developed into valuable analytical tools and control compounds for biological assays. For instance, by attaching a fluorescent tag or a biotin (B1667282) label to the molecule, researchers can create probes to study the localization and interactions of PARP enzymes within the cell. These labeled compounds can be used in techniques such as fluorescence microscopy and western blotting.

Furthermore, inactive analogs of potent inhibitors are crucial as negative controls in biological experiments to ensure that the observed effects are indeed due to the inhibition of the target enzyme. By modifying the key functional groups of a this compound-derived inhibitor to abolish its activity, a suitable control compound can be synthesized.

Synthesis of Structure-Activity Relationship (SAR) Analogs and Bioisosteres

The synthesis of structure-activity relationship (SAR) analogs is a cornerstone of medicinal chemistry, aimed at optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. This compound is an ideal starting material for generating SAR libraries.

The bromine atom can be replaced with a wide variety of other functional groups using palladium-catalyzed cross-coupling reactions, allowing for a systematic investigation of the effect of different substituents on biological activity. For example, SAR studies on β-lactam and thiazole-pyrazole hybrids have demonstrated how varying the substituents on a phenyl ring, including the use of bromo groups, can significantly impact the biological profile of the molecule. mdpi.com

Bioisosteric replacement is another important strategy in drug design, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's characteristics. The fluorine atom in this compound can be considered a bioisostere of a hydrogen atom, but with altered electronic properties. The N-ethyl amide can also be modified to explore different alkyl or aryl groups to find the optimal fit for a specific biological target.

Contributions to Target-Oriented Synthesis and Diversity-Oriented Synthesis

Target-Oriented Synthesis (TOS) focuses on the efficient and strategic synthesis of a specific, often complex, molecule with a known or predicted biological activity. The utility of this compound as a key intermediate for the synthesis of complex molecules, as discussed earlier, directly contributes to TOS. Its pre-functionalized nature allows for a more convergent and efficient synthetic route to the desired target. The targeted synthesis of specific inhibitors for enzymes like EGFR and PARP are prime examples of TOS where benzamide scaffolds are pivotal. google.comnih.gov

Diversity-Oriented Synthesis (DOS) , in contrast, aims to produce a wide variety of structurally diverse molecules from a common starting material. The goal of DOS is to explore a broad range of chemical space to identify novel scaffolds with interesting biological activities. This compound is an excellent substrate for DOS. The presence of multiple reactive sites—the bromine atom for cross-coupling, the aromatic ring for further substitution, and the amide for modification—allows for the generation of a large and diverse library of compounds. Multicomponent assembly processes, a key strategy in DOS, can be employed with derivatives of this compound to rapidly build molecular complexity. nih.gov

Future Directions and Emerging Research Avenues for 4 Bromo N Ethyl 3 Fluorobenzamide

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry continually seeks greener, more efficient, and cost-effective methods for the production of valuable chemical compounds. For 4-bromo-N-ethyl-3-fluorobenzamide, future research will likely focus on moving beyond traditional multi-step syntheses which may involve harsh reagents and generate significant waste.

Key areas of exploration will include:

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Research into transition-metal-catalyzed C-H amidation of a suitable 1-bromo-2-fluoro-4-halobenzene precursor could provide a more atom-economical route to the target molecule.

Flow Chemistry Approaches: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and potential for scalability. Developing a flow-based synthesis of this compound could lead to higher yields and purity while minimizing reaction times and solvent usage.

Biocatalytic Methods: The use of enzymes to catalyze specific steps in a synthetic sequence is a hallmark of green chemistry. Future investigations may explore the potential of engineered enzymes for the selective amidation or halogenation of a benzamide (B126) precursor, offering a highly specific and environmentally benign synthetic pathway.

Exploration of New Derivatization Pathways and Chemical Transformations

The inherent reactivity of the aryl bromide and the potential for modification of the amide functionality make this compound an ideal scaffold for creating diverse chemical libraries. Future research will undoubtedly delve into a wide array of chemical transformations to generate novel derivatives with potentially enhanced properties.

Promising derivatization strategies include:

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 4-position, leading to a vast array of new chemical entities.

Modification of the N-ethyl Group: The N-ethyl group, while seemingly simple, offers opportunities for further functionalization. For instance, selective oxidation could introduce a hydroxyl group, or C-H activation strategies could enable the introduction of other functional groups.

Ring-Forming Reactions: The strategic placement of the substituents may facilitate novel intramolecular cyclization reactions, leading to the synthesis of complex heterocyclic structures.

Potential Integration into Automated Synthesis and Flow Chemistry Platforms

The increasing demand for rapid synthesis and screening of new chemical entities has driven the development of automated synthesis and high-throughput experimentation platforms. The well-defined structure of this compound makes it an excellent candidate for integration into such systems.

Future research in this area could involve:

Robotic Synthesis: Developing standardized protocols for the synthesis and derivatization of this compound on automated platforms would enable the rapid generation of large compound libraries for biological screening or materials science applications.

Flow Chemistry for Derivatization: Utilizing flow reactors for the derivatization of the parent compound would allow for precise control over reaction conditions, enabling the synthesis of a wide range of analogs with high purity and reproducibility. This approach is particularly well-suited for exploring reaction space and optimizing reaction conditions for novel transformations. The automated synthesis of related fluorinated benzamides has been successfully demonstrated, providing a strong precedent for this approach. nih.gov

Investigation of Advanced Material Science Applications of Derivatives

The unique electronic and structural features imparted by the bromine and fluorine atoms suggest that derivatives of this compound could find applications in material science. The ability to tune the electronic properties through derivatization opens up exciting possibilities.

Potential areas of investigation include:

Organic Electronics: The introduction of conjugated moieties through cross-coupling reactions could lead to the development of novel organic semiconductors, luminophores for organic light-emitting diodes (OLEDs), or components for organic photovoltaics.

Liquid Crystals: The rigid benzamide core, coupled with the potential for introducing long alkyl chains or other mesogenic groups, could lead to the design of new liquid crystalline materials with tailored properties.

Functional Polymers: Incorporation of the this compound motif into polymer backbones or as pendant groups could lead to the development of functional polymers with unique thermal, optical, or self-assembly properties. Research on other halogenated benzamides has shown their utility in the formation of specialty chemicals and materials.

Synergistic Research with Computational and Experimental Methodologies

The integration of computational modeling with experimental work is a powerful paradigm in modern chemical research. This synergistic approach can accelerate the discovery and optimization of new compounds and materials. For this compound, this will be a crucial aspect of future research.

Key synergistic activities will include:

Predictive Modeling: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the parent compound and its derivatives. rsc.orgresearchgate.netresearchgate.net This can help in understanding reactivity, predicting spectroscopic signatures, and guiding the design of new molecules with desired properties.

Structure-Property Relationship Studies: By combining computational analysis with experimental data from techniques like X-ray crystallography and various spectroscopic methods, researchers can establish robust structure-property relationships. researchgate.net This understanding is critical for the rational design of new derivatives for specific applications.

Virtual Screening: Computational docking studies can be used to screen virtual libraries of derivatives against biological targets of interest, helping to prioritize synthetic efforts towards the most promising candidates.

The future of research on this compound is bright and multifaceted. By pursuing these emerging research avenues, the scientific community can unlock the full potential of this versatile chemical scaffold, leading to innovations in synthesis, medicine, and material science.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-N-ethyl-3-fluorobenzamide, and which reagents are critical for achieving high yields?

Methodological Answer: The synthesis typically involves sequential halogenation and amidation steps. Key reagents include:

- Bromination agents : N-Bromosuccinimide (NBS) or elemental bromine for introducing the bromine moiety.

- Fluorination agents : DAST (diethylaminosulfur trifluoride) or Selectfluor for fluorination at the 3-position.

- Amidation : Ethylamine can be coupled to the benzoyl chloride intermediate using coupling agents like EDCl/HOBt or DCC.

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are common for amidation reactions.

Q. Critical Considerations :

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity.

- Monitor reaction progress using TLC or HPLC with UV detection .

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS, AIBN | CCl₄ | 80°C | 65-75 |

| Fluorination | DAST, CH₂Cl₂ | DCM | 0°C → RT | 70-80 |

| Amidation | Ethylamine, EDCl, HOBt | THF | RT | 60-70 |

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 7.2–8.1 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and quaternary carbons (Br- and F-substituted positions).

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure and confirm substituent positions .

Q. Table 2: Representative Spectroscopic Data

| Technique | Key Signals | Reference Compound Data |

|---|---|---|

| ¹H NMR | δ 1.3 (t, 3H), δ 3.4 (q, 2H), δ 7.8 (d, 1H) | Similar to [6] |

| IR | 1652 cm⁻¹ (C=O), 3305 cm⁻¹ (N-H) | Matches [15] |

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of halogenated benzamides?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) and analyze outcomes via HPLC or GC-MS.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction times.

- By-Product Analysis : Characterize impurities (e.g., dihalogenated derivatives) via LC-MS and modify halogenation stoichiometry.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance fluorination efficiency but require careful drying to avoid hydrolysis .

Q. What strategies resolve contradictions in reported biological activities of halogenated benzamide derivatives?

Methodological Answer:

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition).

- Structural-Activity Relationship (SAR) : Correlate substituent positions (e.g., bromine at 4-position vs. 3-position) with bioactivity using computational docking (e.g., AutoDock Vina).

- Control Experiments : Verify purity (>95% by HPLC) to rule out impurity-driven effects.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What crystallography techniques are suitable for determining the 3D structure of this compound, and how do solvent choices affect crystal packing?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Grow crystals via slow evaporation (solvents: ethanol/water or DCM/hexane).

- Resolve halogen positions using high-resolution data (R-factor < 0.05).

- Solvent Effects :

- Polar solvents (e.g., methanol) may induce hydrogen-bonded networks.

- Apolar solvents (e.g., hexane) favor van der Waals interactions, yielding denser packing.

- Case Study : A related bromobenzamide exhibited monoclinic P21/n symmetry with Z = 4 and β = 98.4°, influenced by DCM/hexane crystallization .

Q. Table 3: Crystallographic Parameters from Analogues

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-N-phenylbenzamide | P21/n | 14.59 | 6.65 | 20.63 | 98.4 | [19] |

Q. How can computational modeling guide the exploration of novel applications for understudied benzamides like this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity sites (e.g., electrophilic bromine).

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinase targets) to prioritize in vitro testing.

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability).

- Fragment-Based Design : Merge benzamide scaffolds with bioactive fragments (e.g., kinase inhibitors) using docking-guided synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.